synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
An In-Depth Technical Guide to the Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth exploration of the chemical , a molecule of significant interest within contemporary drug discovery and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and strategic considerations that inform the synthetic pathway. It is designed for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. The synthesis is presented as a self-validating system, with an emphasis on achieving high purity and yield, supported by robust analytical characterization.
Introduction and Strategic Overview
The benzimidazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the design of therapeutic agents due to its ability to mimic and interact with biological macromolecules.[] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[2][3] The target molecule, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide, combines the benzimidazole core with a flexible ethyl-benzamide side chain, presenting a scaffold with potential for diverse molecular interactions.
The synthesis of this target molecule is most logically approached through a two-stage strategy. The initial stage focuses on the construction of the core benzimidazole ring system, substituted at the 2-position with a protected or precursor aminoethyl group. The second stage involves the deprotection (if necessary) and subsequent acylation of the primary amine to introduce the terminal benzamide group. This guide will detail a robust and reproducible synthetic route based on this strategic disconnection.
Mechanistic Foundations of the Synthesis
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of the synthetic protocol. The two key transformations in this synthesis are the formation of the benzimidazole ring and the N-acylation of the side-chain amine.
The Phillips-Ladenburg Benzimidazole Synthesis
The construction of the benzimidazole core in this proposed synthesis relies on the Phillips-Ladenburg reaction. This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures.[6][7][8][9]
The mechanism proceeds as follows:
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Protonation of the carboxylic acid: The reaction is typically catalyzed by a mineral acid, which protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.
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Tetrahedral intermediate formation: This attack forms a tetrahedral intermediate.
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Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of an N-acyl-o-phenylenediamine intermediate.
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Intramolecular cyclization: The remaining free amino group then attacks the amide carbonyl carbon in an intramolecular fashion.
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Final dehydration: A second dehydration step, driven by the formation of the stable aromatic benzimidazole ring, yields the final product.
N-Acylation of the Primary Amine
The final step of the synthesis is the formation of the amide bond between the 2-(2-aminoethyl)-1H-benzimidazole intermediate and a benzoylating agent. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride (in this case, benzoyl chloride) in the presence of a base.
The mechanism is as follows:
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Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.
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Tetrahedral intermediate formation: A tetrahedral intermediate is formed.
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Elimination of the leaving group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
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Deprotonation: A base (such as pyridine or triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final amide product.
Experimental Protocols
The following protocols are presented as a self-validating system, with detailed steps for synthesis, purification, and characterization.
Stage 1: Synthesis of 2-(2-Aminoethyl)-1H-benzimidazole
This stage involves the condensation of o-phenylenediamine with a suitable β-amino acid derivative. To avoid polymerization and side reactions, the amino group of the β-amino acid should be protected. N-carbobenzyloxy-β-alanine (N-Cbz-β-alanine) is an excellent choice for this purpose.
Materials and Reagents:
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o-Phenylenediamine
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N-Cbz-β-alanine
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Polyphosphoric acid (PPA)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Palladium on carbon (10% Pd/C)
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Methanol
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Hydrogen gas (H₂)
Step-by-Step Protocol:
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Condensation Reaction:
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In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and N-Cbz-β-alanine (1.05 eq).
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Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The PPA serves as both the acidic catalyst and the dehydrating agent.
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Heat the reaction mixture to 130-150°C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz protected intermediate.
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-
Deprotection of the Amine:
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Dissolve the crude N-Cbz protected intermediate in methanol.
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Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-aminoethyl)-1H-benzimidazole. This intermediate can often be used in the next step without further purification.
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Stage 2: Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
This final stage involves the N-benzoylation of the 2-(2-aminoethyl)-1H-benzimidazole intermediate.
Materials and Reagents:
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2-(2-Aminoethyl)-1H-benzimidazole (from Stage 1)
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Benzoyl chloride
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Pyridine or Triethylamine
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
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Ethyl acetate
Step-by-Step Protocol:
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N-Benzoylation Reaction:
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Dissolve the crude 2-(2-aminoethyl)-1H-benzimidazole (1.0 eq) in dichloromethane (DCM).
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Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
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Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and benzamide moieties, as well as the methylene protons of the ethyl linker. The amide N-H proton will typically appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct carbonyl carbon of the amide.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the benzimidazole and the amide, the C=O stretch of the amide, and the C=N stretch of the imidazole ring.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Table 1: Expected Analytical Data for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide
| Analysis | Expected Results |
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, imidazole N-H), ~8.6 (t, 1H, amide N-H), 7.8-7.9 (m, 2H, Ar-H), 7.1-7.6 (m, 7H, Ar-H), 3.6 (q, 2H, CH₂), 3.0 (t, 2H, CH₂) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1640 (C=O stretch), ~1540 (N-H bend), ~1450 (C=N stretch) |
| MS (ESI+) | m/z 266.1 [M+H]⁺ |
Visualizing the Synthetic Pathway and Workflow
Diagrams are invaluable for conceptualizing the synthetic process.
Reaction Mechanism Diagram
Caption: Synthetic pathway for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This guide has detailed a logical and robust synthetic strategy for the preparation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide. By understanding the underlying chemical principles of the Phillips-Ladenburg condensation and N-acylation reactions, researchers can confidently execute and adapt this protocol. The emphasis on a self-validating system, complete with detailed experimental procedures and analytical benchmarks, ensures the reliable synthesis of this valuable benzimidazole derivative for applications in drug discovery and medicinal chemistry.
References
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
- ResearchGate. (2023, October 5). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.
- Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
- PubMed. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.
- BOC Sciences. (2019, June 28). Application of benzimidazole in drugs.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018, October 20).
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